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Compound of Interest

Compound Name: Zileuton-13C2,15N

Cat. No.: B12386800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zileuton, with a specific focus on its

isotopically labeled variant, Zileuton-¹³C₂,¹⁵N. It is designed to be a comprehensive resource for

professionals in the fields of pharmacology, drug metabolism, and clinical research. This

document covers the core physicochemical properties, mechanism of action, relevant

experimental protocols, and key quantitative data pertinent to the study of this 5-lipoxygenase

inhibitor.

Core Compound Identification
Identifier Value Source

Compound Name Zileuton-¹³C₂,¹⁵N -

IUPAC Name
1-[1-(1-benzothiophen-2-yl)

(1,2-¹³C₂)ethyl]-1-hydroxyurea
[1]

CAS Number
111406-87-2 (Parent

Compound)
[2][3][4][5]

Molecular Formula C₁₁H₁₂N₂O₂S [1]

Molecular Weight 239.27 g/mol [1]

Isomeric SMILES
[13CH3]--INVALID-LINK----

INVALID-LINK--O
[1]
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Note: Isotopically labeled compounds often do not have a unique CAS number and are

typically referenced by the CAS number of the parent compound.

Quantitative Pharmacological and Physicochemical
Data
The following tables summarize key quantitative data for Zileuton, derived from various in vitro

and in vivo studies.

Table 1: Pharmacokinetic Parameters of Zileuton in
Humans

Parameter Value Conditions Source

Tmax (Time to Peak

Plasma

Concentration)

1.7 hours

Single 600 mg oral

dose (immediate-

release)

[6][7]

Cmax (Peak Plasma

Concentration)
4.98 µg/mL

Single 600 mg oral

dose (immediate-

release)

[6][7]

AUC (Area Under the

Curve)
19.2 µg·hr/mL

Following 600 mg

administration
[6][7]

Terminal Half-life (t½) 2.5 hours - [2][6]

Apparent Volume of

Distribution (V/F)
~1.2 L/kg - [2][6]

Plasma Protein

Binding
93% Primarily to albumin [2][6]

Table 2: In Vitro Inhibitory Activity of Zileuton
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Assay IC₅₀ Value Cell/System Source

5-

Hydroxyeicosatetraen

oic acid (5-HETE)

synthesis

0.5 µM

Rat basophilic

leukemia cell

supernatant

[8]

5-HETE synthesis 0.3 µM

Rat

polymorphonuclear

leukocytes (PMNL)

[8]

Leukotriene B4 (LTB₄)

biosynthesis
0.4 µM Rat PMNL [8]

Leukotriene B4 (LTB₄)

biosynthesis
0.4 µM Human PMNL [8]

Leukotriene B4 (LTB₄)

biosynthesis
0.9 µM Human whole blood [8]

Mechanism of Action: Inhibition of the 5-
Lipoxygenase Pathway
Zileuton is a specific and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO).[2][6][7]

This enzyme is critical in the biosynthesis of leukotrienes, which are potent inflammatory

mediators derived from arachidonic acid.[6][7] By inhibiting 5-LO, Zileuton effectively blocks the

production of leukotrienes, including Leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes

(LTC₄, LTD₄, and LTE₄).[6][7] These leukotrienes are implicated in the pathophysiology of

asthma and other inflammatory conditions, where they contribute to bronchoconstriction,

mucus secretion, edema, and the migration of inflammatory cells such as eosinophils and

neutrophils.[6][7]
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Zileuton's inhibition of the 5-lipoxygenase pathway.

Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay in Human
Whole Blood
This protocol is designed to assess the inhibitory effect of Zileuton on LTB₄ production in a

physiologically relevant matrix.

Methodology:

Blood Collection: Obtain peripheral blood from healthy adult volunteers, who have not taken

any medication for at least two weeks, into syringes containing heparin (10 U/mL).

Incubation: Aliquot 1 mL samples of human whole blood into tubes.

Treatment: Add Zileuton at various concentrations (e.g., 1, 3.3, 10, 33, and 100 µM) to the

blood samples. Include a vehicle control (e.g., DMSO).

Stimulation: Induce leukotriene synthesis by adding a stimulating agent such as

lipopolysaccharide (LPS) at a final concentration of 10 µg/mL. A saline control group should

also be included.

Incubation Period: Incubate the samples for 24 hours at 37°C.
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Sample Processing: After incubation, centrifuge the samples to separate the plasma.

Quantification: Measure the levels of LTB₄ in the plasma using a validated method such as a

radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: Calculate the concentration-dependent inhibition of LTB₄ production and

determine the IC₅₀ value for Zileuton.

In Vivo Model of Carrageenan-Induced Pleurisy in Rats
This in vivo protocol evaluates the anti-inflammatory effects of Zileuton in an acute

inflammation model.

Methodology:

Animal Model: Use male Wistar rats (or a similar appropriate strain).

Grouping: Divide the animals into experimental groups (n=7 per group), including a vehicle

control group, a Zileuton-treated group, and potentially a positive control group (e.g.,

indomethacin).

Drug Administration: Administer Zileuton (e.g., 10 mg/kg) or vehicle (e.g., 4% DMSO in

saline) via intraperitoneal (i.p.) injection 30 minutes before the inflammatory challenge.[9]

Induction of Pleurisy: Anesthetize the rats and inject 0.2 mL of 1% λ-carrageenan into the

pleural cavity to induce inflammation.[9]

Sample Collection: Four hours after the carrageenan injection, euthanize the animals and

collect the pleural exudate.[9]

Analysis:

Measure the volume of the pleural exudate.

Perform a cell count on the exudate to determine the number of migrating inflammatory

cells.
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Quantify the levels of LTB₄ and prostaglandins (e.g., PGE₂) in the exudate using ELISA or

RIA to assess the effect of Zileuton on inflammatory mediator production.[9]

Statistical Analysis: Compare the results from the Zileuton-treated group with the vehicle

control group to determine the statistical significance of the anti-inflammatory effects.

Pharmacokinetic Study in Healthy Volunteers
This protocol outlines a typical clinical study to determine the pharmacokinetic profile of orally

administered Zileuton.

Methodology:

Study Population: Recruit healthy male subjects (e.g., aged 18 to 50 years).

Study Design: Conduct a randomized, controlled study. For example, a single-dose (e.g.,

600 mg) and multiple-dose (e.g., 600 mg every 6 hours) regimen can be evaluated.[10]

Drug Administration: Administer Zileuton orally.

Blood Sampling: Collect serial blood samples at predefined time points before and after drug

administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-

dose).

Plasma Analysis: Separate plasma from the blood samples and store frozen until analysis.

Develop and validate a sensitive analytical method, such as high-performance liquid

chromatography (HPLC), to quantify the concentration of Zileuton and its metabolites in the

plasma samples.

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key

pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life, and

clearance, using appropriate pharmacokinetic modeling software.

Concluding Remarks
Zileuton-¹³C₂,¹⁵N serves as an invaluable tool for researchers investigating the

pharmacokinetics, metabolism, and mechanism of action of Zileuton. The stable isotopic labels

allow for precise quantification in complex biological matrices, facilitating detailed metabolic
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profiling and drug interaction studies. The data and protocols presented in this guide are

intended to support the design and execution of robust preclinical and clinical research,

ultimately contributing to a deeper understanding of this important anti-inflammatory agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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